molecular formula C12H24O4Si B1395111 Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate CAS No. 1341195-54-7

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate

Cat. No.: B1395111
CAS No.: 1341195-54-7
M. Wt: 260.4 g/mol
InChI Key: KXIDAKWIDDYFGB-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate ( 1341195-54-7) is a high-purity chemical intermediate of significant value in organic synthesis and pharmaceutical research. This compound features a tert-butyldimethylsilyl (TBDMS) group protecting a key oxygen, making it a versatile protected acetoacetate equivalent. Its primary research application lies in its role as a sophisticated building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds and other fine chemicals . The TBDMS-protected oxy group enhances the molecule's stability during synthetic sequences, allowing for selective reactions at the ketone and ester functional groups. This controlled reactivity is crucial in multi-step syntheses, such as the acetoacetic ester synthesis, a classic method for constructing complex carbon skeletons . Derivatives of ethyl 3-oxobutanoate are frequently investigated for diverse biological activities, and this protected analog enables researchers to explore novel chemical spaces with improved synthetic efficiency . Supplied with a typical purity of 99% (Industrial Grade) and commonly packaged in 25 kg cardboard drums, this product is guaranteed to meet strict quality control standards for consistent experimental results . Intended Use: This product is provided 'For Research Use Only'. It is not intended for direct human or veterinary diagnostic, therapeutic, or any other consumer-related applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4Si/c1-7-15-11(14)8-10(13)9-16-17(5,6)12(2,3)4/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIDAKWIDDYFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695418
Record name Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341195-54-7
Record name Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Silylation of Precursors via Tert-Butyldimethylsilyl Chloride (TBDMSCl)

Overview:
A common approach involves the silylation of hydroxyl groups in precursor molecules using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of an appropriate base, typically imidazole or triethylamine, in an inert solvent such as dichloromethane (DCM). This method is well-established for protecting hydroxyl functionalities and can be adapted for the synthesis of the target compound.

Procedure:

  • Dissolve the hydroxyl-containing precursor in DCM under an inert atmosphere (nitrogen or argon).
  • Add TBDMSCl (1.0–1.2 equivalents) and a catalytic amount of imidazole or triethylamine.
  • Maintain the reaction at 0–25°C with stirring for 16–24 hours.
  • Quench the reaction with water, extract the organic layer, wash with saturated sodium chloride, dry over magnesium sulfate, and concentrate under reduced pressure.

Reaction Conditions & Notes:

Reagent Equivalents Solvent Temperature Duration Notes
TBDMSCl 1.0–1.2 DCM 0–25°C 16–24 h Use dry, inert conditions for high yield

Research Findings:
This method has been successfully used in the synthesis of silyl-protected β-keto esters, facilitating subsequent transformations such as oxidation or substitution reactions.

Synthesis via Enolization and Silylation of β-Keto Esters

Overview:
Another approach involves enolization of β-keto esters followed by silylation. This method ensures regioselective protection of the hydroxyl group at the α-position of the keto ester.

Procedure:

  • Generate the enolate of the β-keto ester using a strong base such as lithium diisopropylamide (LDA) at low temperature (-78°C).
  • Add TBDMSCl dropwise to the enolate solution to achieve regioselective silylation.
  • Warm the mixture to room temperature, quench with aqueous acid, and extract the product.

Reaction Conditions & Notes:

Reagents Equivalents Solvent Temperature Duration Notes
LDA 1.2–1.5 THF -78°C 1–2 h Ensures regioselectivity

Research Findings:
This method provides high regioselectivity and yields silyl-protected intermediates suitable for further oxidation to the target compound.

Oxidation and Esterification Strategies

Overview:
Post-silylation, oxidation of the β-hydroxy ester to the corresponding keto ester is performed using oxidizing agents such as Dess–Martin periodinane or Swern oxidation. The esterification step involves reacting the keto acid with ethanol derivatives under acidic or basic catalysis.

Procedure:

  • Oxidize the silylated intermediate to the keto ester using Dess–Martin reagent in DCM at room temperature.
  • Purify the keto ester via column chromatography.
  • Esterify the keto acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid) or via Fischer esterification.

Research Findings:
These oxidation and esterification steps are well-documented for synthesizing functionalized keto esters with high purity and yield.

Alternative Green and Cost-Effective Methods

Recent patents and research have explored environmentally friendly routes, such as using less toxic silylating agents or employing catalytic systems to reduce reagent excess. For example, catalytic silylation using imidazolium-based ionic liquids or solid-supported reagents can enhance sustainability.

Research Highlights:

  • Use of catalytic amounts of TBDMSCl with phase-transfer catalysts.
  • Employing microwave irradiation to accelerate silylation reactions.
  • Utilizing solvent-free or aqueous media to minimize environmental impact.

Data Table: Summary of Preparation Methods

Method Key Reagents Solvent Temperature Duration Advantages Limitations
Direct Silylation TBDMSCl, imidazole DCM 0–25°C 16–24 h Simple, high yield Requires dry conditions
Enolate Silylation LDA, TBDMSCl THF -78°C 1–2 h Regioselective Requires low-temp control
Oxidation & Esterification Dess–Martin, ethanol DCM, ethanol Room temp Several hours High purity Multi-step process
Green Catalytic Ionic liquids, microwave Aqueous or solvent-free Variable Accelerated Environmentally friendly Optimization needed

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Deprotection of the TBDMS group results in the formation of the free hydroxyl compound.

Scientific Research Applications

Organic Synthesis

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and natural products. Its ability to undergo selective reactions allows chemists to construct complex molecular architectures efficiently.

Key Reactions:

  • Oxidation: Converts the keto group into carboxylic acids or other derivatives.
  • Reduction: The keto group can be reduced to an alcohol.
  • Substitution: The TBDMS group can be removed under mild conditions, facilitating further functionalization.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the development of drug candidates. Its role as a building block allows for the synthesis of biologically active molecules. For instance, it has been used in the preparation of statins, which are essential for managing cholesterol levels in patients .

Case Study:
A notable application involves its use in synthesizing intermediates for statins such as Atorvastatin and Rosuvastatin. These drugs inhibit HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis, thereby lowering LDL cholesterol levels .

Material Science

The compound is also utilized in the production of fine chemicals and as a building block in material science. Its unique functional groups enable diverse chemical transformations that are essential for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate involves the selective protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule. The deprotection step, using reagents like TBAF, removes the TBDMS group, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Functional Impact
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate (837-00-3) C₁₂H₂₄O₄Si 260.4 tert-Butyldimethylsilyl ether High steric bulk, acid-resistant, cleaved by fluoride ions (e.g., TBAF).
Ethyl 4-(benzyloxy)-3-oxobutanoate (67354-34-1) C₁₃H₁₆O₄ 236.26 Benzyl ether Moderate steric bulk, cleaved by hydrogenolysis or strong acids.
Ethyl 3-oxo-4-phenylbutanoate (718-08-1) C₁₂H₁₄O₃ 206.24 Phenyl group Electron-withdrawing effect, enhances reactivity in conjugate additions.
Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate C₇H₉F₃O₃ 198.14 Trifluoromethyl group Strong electron-withdrawing effect, increases metabolic stability.
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate (2241594-49-8) C₁₂H₁₃ClO₃ 240.68 3-Chlorophenyl group Halogen-induced polarity, useful in cross-coupling reactions.

Physical and Chemical Properties

Solubility and Stability:
  • This compound: Requires storage at 2–8°C to prevent hydrolysis. Its TBS group confers stability in acidic conditions but is labile to fluorides.
  • Ethyl 4-(benzyloxy)-3-oxobutanoate: Predicted pKa = 9.85, suggesting moderate acidity. The benzyl group is less stable than TBS under acidic conditions but removable via catalytic hydrogenation.
  • Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate: The trifluoromethyl group lowers solubility in polar solvents due to hydrophobicity.
Reactivity:
  • TBS-protected compound : The bulky silyl group hinders nucleophilic attacks at the β-keto position, making it ideal for selective protection in multi-step syntheses.
  • Benzyloxy analog : Less steric hindrance allows easier access for reagents in Michael additions or alkylations.
  • Phenyl-substituted analog (Ethyl 3-oxo-4-phenylbutanoate): The phenyl group enhances resonance stabilization of the enolate, favoring aldol condensations.

Stability and Handling

  • TBS ether: Requires anhydrous conditions to prevent desilylation. Compatible with Grignard reagents and organocuprates.
  • Benzyl ether: Sensitive to strong acids (e.g., HBr/AcOH) and hydrogenolysis conditions.
  • Trifluoromethyl analog : Resists enzymatic degradation, ideal for in vivo studies.

Biological Activity

Introduction

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is a compound that has garnered interest in the field of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on current research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents. The structure can be represented as follows:

C12H22O4Si\text{C}_12\text{H}_{22}\text{O}_4\text{Si}

This compound is typically synthesized through various organic reactions, including aldol reactions and protection-deprotection strategies involving TBDMS groups.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Oxobutanoate : The initial step includes the reaction of ethyl acetoacetate with suitable reagents to introduce the TBDMS group.
  • Protection of Functional Groups : TBDMS protection is applied to hydroxyl groups to enhance the compound's reactivity in subsequent reactions.
  • Purification : The final product is purified using techniques such as column chromatography.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1Aldol ReactionEthyl acetoacetate, TBDMS-ClFormation of oxobutanoate
2ProtectionTBDMS-Cl, imidazoleProtected hydroxyl groups
3PurificationColumn chromatographyPure this compound

Research indicates that this compound exhibits various biological activities, primarily through its interactions with enzymatic pathways. Its mechanism may involve:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and metabolic disorders.
  • Regulation of Signaling Pathways : It may modulate signaling pathways related to cell growth and apoptosis.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .
  • Metabolic Regulation : Another investigation highlighted its role in modulating metabolic enzymes, which could be beneficial in managing conditions like diabetes .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against cancer cells
Metabolic RegulationModulation of metabolic enzymes
Enzyme InhibitionInhibition of specific metabolic enzymes

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate?

Methodological Answer:
The compound is typically synthesized via silylation of hydroxyl precursors using tert-butyldimethylsilyl triflate (TBSOTf) in the presence of a base like imidazole. For example, in , TBSOTf was added to 3-methylbutane-1,3-diol in N,N-dimethylformamide (DMF), followed by purification via silica gel chromatography (hexane:ethyl acetate gradients). The reaction progress is monitored by TLC, and the product is characterized using 1H^1H-NMR, 13C^{13}C-NMR, FT-IR, and HR-MS to confirm structure and purity .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:
Key techniques include:

  • 1H^1H-NMR and 13C^{13}C-NMR : To identify the tert-butyldimethylsilyl (TBS) group (e.g., δ 0.09 ppm for Si(CH3_3)2_2 in 1H^1H-NMR) and the ester carbonyl (δ ~170 ppm in 13C^{13}C-NMR) .
  • HR-MS : To verify molecular weight (e.g., observed [M + Na]+^+ at m/z 341.1752 vs. calculated 341.1755) .
  • FT-IR : To detect the carbonyl stretch (~1744 cm1^{-1}) and silyl ether (~1256 cm1^{-1}) .

Advanced: How can isotopic labeling resolve contradictions in stereochemical outcomes during synthesis?

Methodological Answer:
Deuterium labeling, as demonstrated in , enables tracking of reaction pathways. For instance, deuterated analogs (e.g., Ethyl 2-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-4-phenyl-butanoate-4-d) were synthesized to study kinetic isotope effects. 2H^2H-NMR and isotopic mass shifts in HR-MS help distinguish between competing mechanisms (e.g., syn vs. anti addition). Computational modeling of isotopic data can further validate proposed stereochemical pathways .

Advanced: How do reaction solvents influence the yield and selectivity of silylation reactions?

Methodological Answer:
Polar aprotic solvents like DMF enhance silylation efficiency by stabilizing ionic intermediates. achieved 91% yield using DMF, whereas non-polar solvents (e.g., THF) may slow reactivity. Selectivity for the TBS-protected product over side reactions (e.g., over-silylation) is improved by controlling stoichiometry (1.1 equiv TBSOTf) and reaction time (monitored via TLC). Comparative studies in dichloromethane or acetonitrile could further optimize conditions .

Basic: What purification methods are recommended for this compound?

Methodological Answer:
Silica gel column chromatography with hexane:ethyl acetate gradients (e.g., 2–5% ethyl acetate) is standard, as described in and 14 . For sensitive intermediates, flash chromatography reduces exposure to air and moisture. Post-purification analysis via NMR ensures removal of residual solvents (e.g., DMF) or unreacted starting materials .

Advanced: What strategies enhance enantiomeric purity in derivatives of this compound?

Methodological Answer:
Chiral auxiliaries or asymmetric catalysis can be employed. For example, utilized cesium salts (e.g., cesium 2-oxoacetate) to influence reaction stereochemistry. Enantiomeric excess (ee) is quantified via chiral HPLC or 1H^1H-NMR with chiral shift reagents. Computational docking studies may also guide the design of chiral catalysts tailored to the TBS-protected scaffold .

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:
Contradictions often arise from impurities or solvent effects. highlights the use of deuterated solvents (CDCl3_3) and controlled temperature during NMR acquisition to minimize artifacts. For ambiguous peaks, 2D NMR techniques (e.g., COSY, HSQC) clarify coupling patterns. Cross-referencing with HR-MS data ensures molecular integrity, while repeating reactions under inert conditions (argon/glovebox) mitigates oxidation side products .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:
The compound is moisture-sensitive due to the silyl ether group. Storage under anhydrous conditions (e.g., molecular sieves in sealed vials) at −20°C is recommended. Periodic NMR checks detect hydrolysis (e.g., appearance of hydroxyl peaks at δ 1–5 ppm). Avoid prolonged exposure to acidic/basic environments, which may cleave the TBS group .

Advanced: How does the tert-butyldimethylsilyl group influence reactivity in downstream transformations?

Methodological Answer:
The TBS group acts as a protecting group for hydroxyl moieties, enabling selective functionalization at other sites (e.g., ketone reduction). In , TBS protection allowed oxalate ester formation without side reactions. However, steric bulk from the TBS group may slow nucleophilic attacks, necessitating harsher conditions (e.g., elevated temperatures or Lewis acid catalysts) .

Advanced: What computational tools aid in predicting reaction pathways for TBS-protected intermediates?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model transition states and energy barriers. For example, isotopic labeling data from can validate DFT-predicted mechanisms (e.g., hydride transfer vs. radical pathways). Molecular dynamics simulations further assess solvent effects on reaction kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate

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